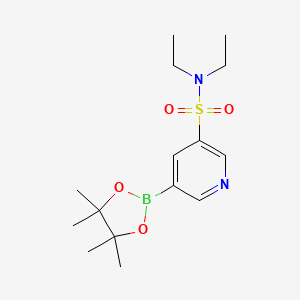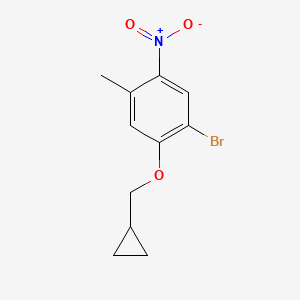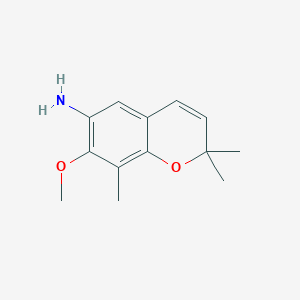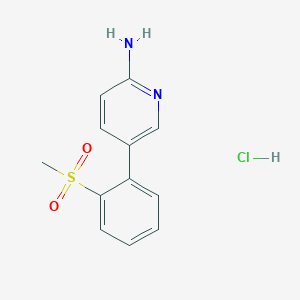![molecular formula C8H7N3O3 B13990387 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7N3O3. It is a derivative of pyrrolo[2,3-B]pyridine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves the nitration of 4-methoxy-1H-pyrrolo[2,3-B]pyridine. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyrrolo[2,3-B]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-Methoxy-5-amino-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays to understand cellular pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as protein kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt cellular signaling pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-B]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-pyrrolo[2,3-B]pyridine: Lacks the methoxy group, which affects its solubility and electronic properties.
Uniqueness
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
Eigenschaften
Molekularformel |
C8H7N3O3 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
4-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-2-3-9-8(5)10-4-6(7)11(12)13/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
IGRNLYIOKFBDBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CNC2=NC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


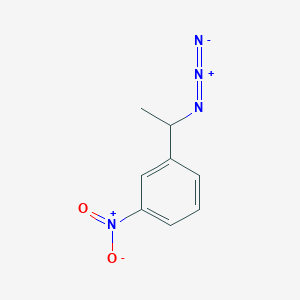
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)

![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)



